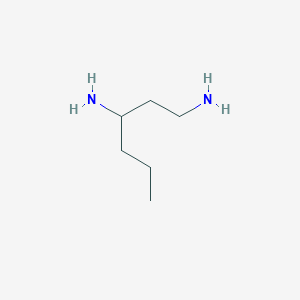
Hexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexane-1,3-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, a process that typically uses catalysts such as cobalt and iron. The reaction is conducted in the presence of ammonia, which helps to stabilize the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst. This method operates without ammonia and at lower pressures and temperatures, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein structures.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key component in the production of nylon and other synthetic fibers.
Wirkmechanismus
The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diamine:
Pentylamine: Contains a shorter carbon chain and only one amine group.
Cadaverine: A diamine with a similar structure but derived from lysine.
Uniqueness: Hexane-1,3-diamine is unique due to the positioning of its amine groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
589-54-8 |
|---|---|
Molekularformel |
C6H16N2 |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
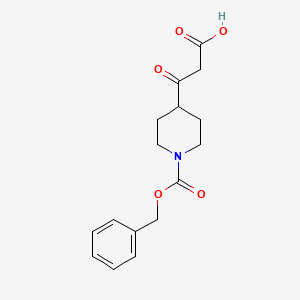
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
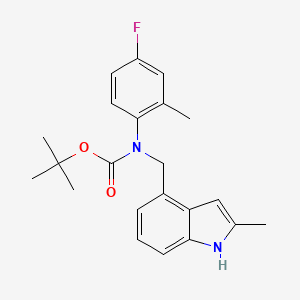
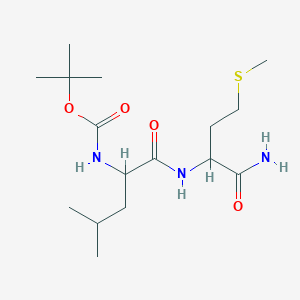
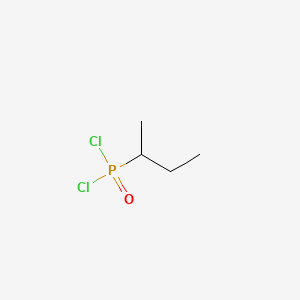

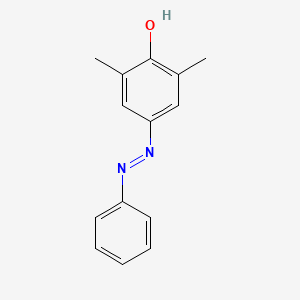
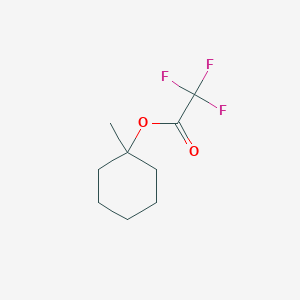
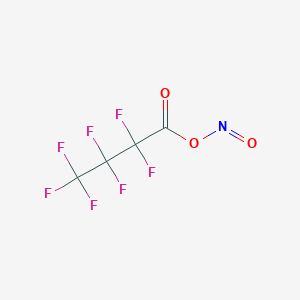
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
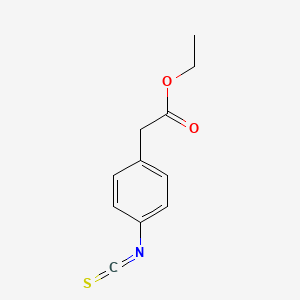

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
